N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[2,3-b]pyridine moiety linked to a naphthamide group via a propyl chain. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(19-10-3-7-16-6-1-2-9-18(16)19)23-13-5-14-24-15-11-17-8-4-12-22-20(17)24/h1-4,6-12,15H,5,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDCIBEVMSJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including the cyclization of appropriate precursors under controlled conditions. The propyl chain is then introduced via alkylation reactions, followed by the attachment of the naphthamide group through amide bond formation. Common reagents used in these steps include alkyl halides, amines, and coupling agents such as EDCI or DCC .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly targeting FGFR1, FGFR2, and FGFR3.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and have been studied for their kinase inhibitory activity.
Pyrrolopyrazine derivatives: These compounds exhibit similar biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide stands out due to its specific structural features, which confer unique binding properties and biological activities. Its ability to target multiple kinases with high specificity makes it a valuable tool in both research and therapeutic applications .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrrolo[2,3-b]pyridine moiety linked to a naphthamide structure via a propyl chain. This configuration is believed to contribute to its biological activity by facilitating interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have been shown to induce apoptosis in cancer cell lines such as A549 (human lung carcinoma) by arresting the cell cycle at the G2/M phase. The mechanism involves the activation of caspases and the modulation of various signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
The compound's structural attributes suggest potential as an inhibitor of specific enzymes. For example, compounds with similar structures have been evaluated for their ability to inhibit nicotinamide adenine dinucleotide kinase (NADK), which plays a crucial role in cellular metabolism and proliferation. Inhibition of this enzyme can lead to reduced levels of NADPH, destabilizing key metabolic pathways and promoting apoptosis in cancer cells .
Synthesis and Evaluation
A notable study synthesized several derivatives based on the pyrrolo[2,3-b]pyridine framework, including this compound. These derivatives were subjected to biological evaluation against various cancer cell lines and showed promising results in terms of cytotoxicity and selectivity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the naphthamide portion can significantly influence the biological activity of these compounds. For instance, varying substituents on the naphthalene ring has been shown to enhance potency against specific cancer types while reducing off-target effects .
Data Table: Biological Activity Summary
Q & A
Basic Question
- Purity : HPLC analysis with C18 columns and UV detection at 254 nm, following protocols for related pyrrolopyridine derivatives .
- Structural Confirmation :
- X-ray Crystallography : Resolve stereochemistry (e.g., single-crystal studies at 173 K, R factor ≤0.039) .
- Spectroscopy :
- 1H/13C NMR : Compare chemical shifts to analogs (e.g., δ 8.2–8.5 ppm for naphthamide protons) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹) .
What safety precautions are advised when handling this compound?
Basic Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Toxicity : Limited toxicological data; assume acute toxicity. Avoid skin contact and use neutralization protocols for spills (e.g., absorb with vermiculite) .
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent decomposition .
How to design experiments to evaluate its kinase inhibitory activity?
Advanced Question
- Assay Design :
- Controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle.
- Data Interpretation : Compare inhibition curves to known inhibitors (e.g., GSK2795039 for NADPH oxidase 2) .
How to resolve contradictions in biological activity data across studies?
Advanced Question
- Source Analysis :
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently .
What computational methods are used for structure-activity relationship (SAR) studies?
Advanced Question
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 5TF) to predict binding poses .
- QSAR Modeling : Generate descriptors (e.g., logP, PSA) from analogs (e.g., sulfonamide derivatives) .
- Free Energy Calculations : Apply MM-PBSA to rank substituent effects on binding affinity .
How to optimize solubility and bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
